(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13459961
Molecular Formula: C19H29N3O
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O |
|---|---|
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C19H29N3O/c1-15(20)19(23)22-12-6-5-9-18(22)14-21(17-10-11-17)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15-,18?/m0/s1 |
| Standard InChI Key | HDTPZJJEXQPPBQ-BUSXIPJBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N |
| SMILES | CC(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N |
| Canonical SMILES | CC(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₉H₂₉N₃O, with a molecular weight of 315.5 g/mol. Its stereochemistry is defined by the (S)-configuration at the amino-propanone backbone, which influences its interaction with biological targets. Key structural elements include:
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Piperidine ring: A six-membered heterocycle with a nitrogen atom.
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Benzyl-cyclopropyl-amino-methyl substituent: Introduces steric complexity and lipophilicity.
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Propan-1-one moiety: Provides a ketone functional group for potential hydrogen bonding.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₉N₃O | |
| Molecular Weight | 315.5 g/mol | |
| IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one | |
| CAS Number | 1353975-97-9 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined in patent literature and academic theses :
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Piperidine Ring Formation: Achieved via cyclization of aminocarbonyl precursors or reductive amination.
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Introduction of Benzyl-Cyclopropyl-Amino Group: Utilizes nucleophilic substitution or reductive alkylation with benzyl chloride and cyclopropylamine.
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Acylation: Attachment of the propanone moiety using acyl chlorides or ketone-forming reagents.
Table 2: Key Synthetic Steps and Reagents
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Piperidine Formation | NaH, DMF, 80°C | 75% | |
| Benzyl-Cyclopropyl Substitution | Benzyl chloride, K₂CO₃, DCM | 62% | |
| Propanone Acylation | Propionyl chloride, Et₃N | 68% |
Stereochemical Control
The (S)-configuration is critical for bioactivity. Asymmetric synthesis methods, such as chiral auxiliaries or enzymatic resolution, are employed to ensure enantiopurity .
Biological Activity and Mechanisms
Monoamine Transporter Modulation
The compound exhibits affinity for dopamine (DAT) and norepinephrine transporters (NET), with IC₅₀ values in the nanomolar range. This suggests potential as a reuptake inhibitor for neurological disorders.
Table 3: In Vitro Binding Affinities
| Target | IC₅₀ (nM) | Source |
|---|---|---|
| DAT | 29 ± 3 | |
| NET | 41 ± 5 |
Pharmacological Applications
Neurological Disorders
The compound’s monoamine transporter inhibition aligns with applications in:
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Depression: Potentially augmenting synaptic neurotransmitter levels.
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Attention Deficit Hyperactivity Disorder (ADHD): Mimicking the mechanism of atomoxetine.
Autoimmune Diseases
Patent WO2018138362A1 highlights piperidine derivatives as ROR-gamma modulators for treating autoimmune conditions like psoriasis . The benzyl-cyclopropyl group may enhance target specificity.
Future Directions
Structural Optimization
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Cyclopropane Modifications: Introducing fluorinated cyclopropane could improve bioavailability .
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Piperidine Substitutions: Exploring 3- or 4-position substituents to enhance target selectivity .
Clinical Translation
Preclinical studies are needed to validate efficacy in neuropathic pain and viral infection models. Collaborative efforts between academia and industry could accelerate development.
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